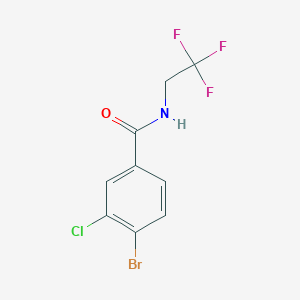

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide

Description

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the 4-position, a chlorine atom at the 3-position of the benzene ring, and a trifluoroethylamine moiety attached via an amide bond. This compound serves as a versatile scaffold in medicinal chemistry due to its modular structure, which allows for targeted modifications to optimize pharmacokinetic (PK) properties and biological activity .

Properties

IUPAC Name |

4-bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClF3NO/c10-6-2-1-5(3-7(6)11)8(16)15-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOERRJOOPZGESX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCC(F)(F)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 4-bromo-3-chlorobenzoyl chloride with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against various strains of bacteria and fungi. Research has shown that derivatives containing trifluoromethyl groups often enhance biological activity due to their unique electronic properties. For instance, compounds similar to 4-bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide have been studied for their efficacy against resistant strains of pathogens, making them potential candidates for developing new antibiotics .

1.2 Drug Development

The trifluoroethyl group in the structure is known to improve the pharmacokinetic properties of drugs, such as solubility and metabolic stability. Several FDA-approved drugs have incorporated trifluoromethyl groups to enhance their therapeutic profiles. The compound could serve as a scaffold for synthesizing new pharmaceuticals targeting specific diseases .

Agrochemicals

2.1 Pesticides and Herbicides

Compounds with halogenated aromatic structures have been widely explored in agrochemical applications. The incorporation of bromine and chlorine atoms enhances the biological activity of herbicides and pesticides. The compound may be developed into effective agrochemicals that target specific pests while minimizing environmental impact due to its potential for selective toxicity .

2.2 Plant Growth Regulators

Research indicates that halogenated benzamides can act as plant growth regulators, influencing growth patterns and resistance to stressors. The application of this compound in this context could lead to advancements in agricultural productivity through improved crop resilience .

Material Science

3.1 Polymer Additives

The unique properties of trifluoromethyl compounds make them suitable for use as additives in polymers. They can enhance thermal stability and chemical resistance of materials, making them valuable in manufacturing high-performance plastics and coatings .

3.2 Liquid Crystals

Research into liquid crystal technologies has identified halogenated compounds as key components in developing advanced display technologies. The incorporation of this compound could lead to improvements in the performance characteristics of liquid crystal displays (LCDs), such as response time and viewing angles .

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

The following analysis compares 4-bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide with structurally related benzamide derivatives, focusing on molecular features, synthetic routes, and physicochemical properties.

Structural and Molecular Comparisons

*Note: The molecular weight of the target compound is estimated based on its formula (C₉H₆BrClF₃NO).

Key Observations :

- Halogenation : The target compound’s 3-chloro substituent distinguishes it from analogs like 4-Bromo-N-(2,2,2-trifluoroethyl)benzamide (), which lacks the chlorine atom. This increases its molecular weight and may enhance electrophilic reactivity or binding affinity in hydrophobic pockets.

- Trifluoroethyl Group: All compounds share the N-(2,2,2-trifluoroethyl) moiety, which improves metabolic stability and lipophilicity compared to non-fluorinated alkyl groups .

- Complexity : Derivatives with fused heterocycles (e.g., benzimidazole in ) or additional fluorinated chains (e.g., trifluoropropoxy in ) exhibit higher molecular weights and distinct PK profiles.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The trifluoroethyl group enhances lipophilicity (logP ~2–3), favoring blood-brain barrier penetration, as seen in kinase inhibitors ().

- Metabolic Stability: Fluorinated groups (e.g., trifluoroethyl, trifluoromethyl) resist oxidative metabolism, extending half-life compared to non-fluorinated analogs like N-(3-bromophenyl)-3-chlorobenzamide () .

- Bioactivity : The benzimidazole-containing analog () demonstrated salt-inducible kinase inhibition, suggesting that the target compound’s halogenation pattern could be optimized for similar enzyme targets .

Biological Activity

4-Bromo-3-chloro-N-(2,2,2-trifluoroethyl)benzamide is a halogenated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of halogens such as bromine and chlorine, along with the trifluoroethyl group, can significantly influence the compound's pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which is a common mechanism for many pharmacologically active compounds. The trifluoroethyl group can enhance binding affinity through hydrophobic interactions.

- Receptor Binding : It may also interact with specific receptors in the body, leading to altered signaling pathways that can affect cellular functions.

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Halogenated benzamides have been studied for their potential as anticancer agents. Compounds that inhibit topoisomerases or induce apoptosis in cancer cells have been particularly noted .

- Antimicrobial Properties : Some derivatives have shown promising results against bacterial and fungal strains. For example, compounds with similar halogen substitutions demonstrated significant activity against Candida species .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antitumor Activity : A study highlighted the synthesis of benzimidazole derivatives that exhibited potent anticancer effects by inhibiting DNA synthesis through interaction with the DNA minor groove. Such mechanisms are relevant to understanding how this compound might function in cancer therapy .

- Antimicrobial Studies : Research on related chlorinated and brominated compounds showed effective antimicrobial activity against various pathogens. For instance, a compound similar in structure exhibited minimum inhibitory concentrations (MIC) against clinical isolates of Candida, suggesting potential applications in antifungal therapy .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.